molecular formula C12H15BrN2O2 B6338008 tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 1393558-15-0

tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No. B6338008
CAS RN: 1393558-15-0
M. Wt: 299.16 g/mol
InChI Key: SKSMTVZVEDNAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate” is a chemical compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 . It is also known by the CAS number 1393558-15-0 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The predicted boiling point is 373.4±42.0 °C and the predicted density is 1.450±0.06 g/cm3 .

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown . Factors such as pH, temperature, and the presence of other molecules can significantly impact a compound’s action.

Biochemical Analysis

Biochemical Properties

Tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular functions such as apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the conformation of the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

tert-butyl 4-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-9(13)4-5-14-10(8)7-15/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSMTVZVEDNAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CN=C2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.